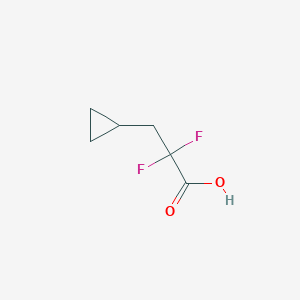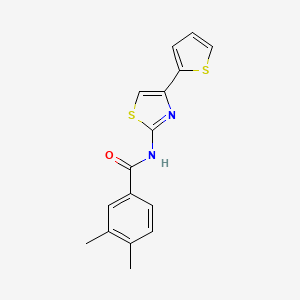![molecular formula C17H9Cl5N2OS2 B2624378 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide CAS No. 338957-96-3](/img/structure/B2624378.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide is a complex organic compound featuring a thiazole ring and multiple chlorinated phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a 2-aminothiophenol derivative and a suitable α-haloketone.
Attachment of Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced via nucleophilic substitution reactions. For instance, 2,4-dichlorophenyl and 2,4,5-trichlorophenyl groups can be attached to the thiazole ring through reactions with appropriate chlorinated benzene derivatives.
Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate thiazole compound with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the chlorinated phenyl groups, potentially leading to dechlorinated products.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated positions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies exploring the inhibition of specific enzymes or receptors, making it valuable in drug discovery.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorinated phenyl groups allow the compound to bind effectively to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-phenylthiazol-2-yl)-2-chloroacetamide: Lacks the chlorinated phenyl groups, making it less potent in certain applications.
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide is unique due to its multiple chlorinated phenyl groups, which enhance its binding affinity and specificity for biological targets. This makes it a more potent compound in various applications compared to its less chlorinated analogs.
Propiedades
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4,5-trichlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl5N2OS2/c18-8-1-2-9(10(19)3-8)14-6-27-17(23-14)24-16(25)7-26-15-5-12(21)11(20)4-13(15)22/h1-6H,7H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUGVVGMWNCEGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CSC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl5N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate](/img/structure/B2624296.png)
![N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2624299.png)

![methyl 4-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2624302.png)

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2624304.png)
![6-acetyl-2-[4-(dimethylamino)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2624305.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2624307.png)

![(3As,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2624309.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2624317.png)

